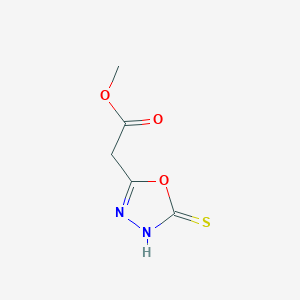
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the sulfanylidene group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent esterification. One common method includes the reaction of hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate
- Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate
- Methyl (5-sulfanylidene-4,5-dihydro-1,2,4-triazole-3-carboxylate)
Uniqueness
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate is unique due to the presence of both the sulfanylidene group and the oxadiazole ring, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject for further research .
Propriétés
Numéro CAS |
143263-26-7 |
|---|---|
Formule moléculaire |
C5H6N2O3S |
Poids moléculaire |
174.18 g/mol |
Nom IUPAC |
methyl 2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)acetate |
InChI |
InChI=1S/C5H6N2O3S/c1-9-4(8)2-3-6-7-5(11)10-3/h2H2,1H3,(H,7,11) |
Clé InChI |
VITBZGHHKUMAMH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=NNC(=S)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


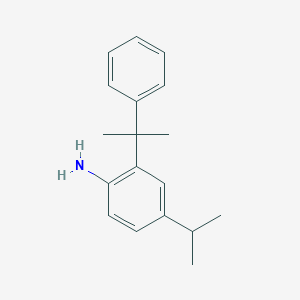
![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)
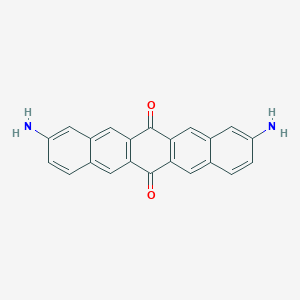
![2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12556858.png)
![N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B12556862.png)


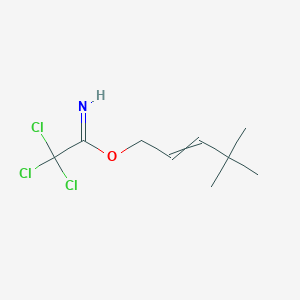
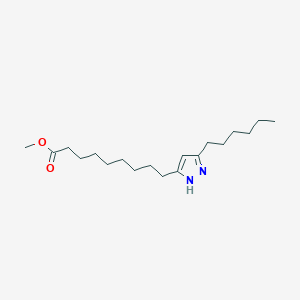
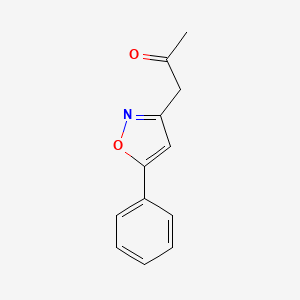
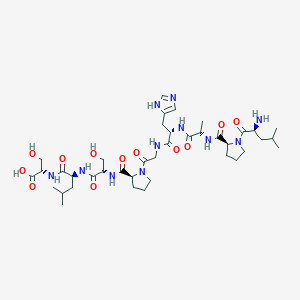
![9-[(N-Decanoyl-5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-9-octylicosane](/img/structure/B12556933.png)
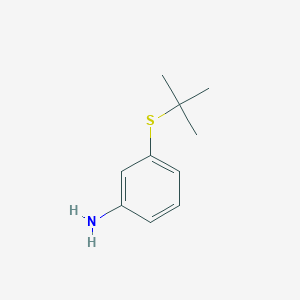
![5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B12556941.png)
